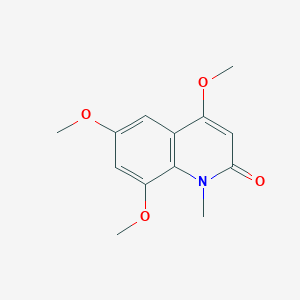
Tetrakis(trimethylsilylmethyl)titanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrakis(trimethylsilylmethyl)titanium: is an organotitanium compound with the chemical formula C₁₆H₄₄Si₄Ti . This compound is characterized by the presence of four trimethylsilylmethyl groups bonded to a central titanium atom. It is known for its unique properties and applications in various fields of chemistry and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetrakis(trimethylsilylmethyl)titanium can be synthesized through the reaction of titanium tetrachloride with trimethylsilylmethyl lithium. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:
TiCl4+4LiCH2Si(CH3)3→Ti(CH2Si(CH3)3)4+4LiCl
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: Tetrakis(trimethylsilylmethyl)titanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and trimethylsilylmethanol.
Reduction: It can be reduced to form lower oxidation state titanium compounds.
Substitution: The trimethylsilylmethyl groups can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Titanium dioxide and trimethylsilylmethanol.
Reduction: Lower oxidation state titanium compounds.
Substitution: Compounds with different ligands replacing the trimethylsilylmethyl groups.
Applications De Recherche Scientifique
Chemistry: Tetrakis(trimethylsilylmethyl)titanium is used as a precursor in the synthesis of titanium-containing materials. It is also used in the preparation of titanium-based catalysts for various chemical reactions.
Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s derivatives are explored for potential use in biomedical materials and drug delivery systems.
Industry: In the industrial sector, this compound is used in the production of high-performance materials, including coatings and composites. It is also employed in the semiconductor industry for the deposition of titanium-containing thin films.
Mécanisme D'action
The mechanism of action of tetrakis(trimethylsilylmethyl)titanium involves the interaction of the titanium center with various substrates. The trimethylsilylmethyl groups provide steric protection, allowing selective reactions at the titanium center. The compound can act as a Lewis acid, facilitating various catalytic processes.
Comparaison Avec Des Composés Similaires
- Tetrakis(trimethylsilylmethyl)vanadium
- Tetrakis(trimethylsilylmethyl)zirconium
- Tetrakis(trimethylsilylmethyl)hafnium
Comparison: Tetrakis(trimethylsilylmethyl)titanium is unique due to its specific reactivity and stability. Compared to its vanadium, zirconium, and hafnium analogs, it exhibits different catalytic properties and reactivity patterns, making it suitable for specific applications in catalysis and material science.
Propriétés
Numéro CAS |
33948-28-6 |
|---|---|
Formule moléculaire |
C16H44Si4Ti |
Poids moléculaire |
396.7 g/mol |
Nom IUPAC |
methanidyl(trimethyl)silane;titanium(4+) |
InChI |
InChI=1S/4C4H11Si.Ti/c4*1-5(2,3)4;/h4*1H2,2-4H3;/q4*-1;+4 |
Clé InChI |
LMJMVMANDFHNDM-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)[CH2-].C[Si](C)(C)[CH2-].C[Si](C)(C)[CH2-].C[Si](C)(C)[CH2-].[Ti+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


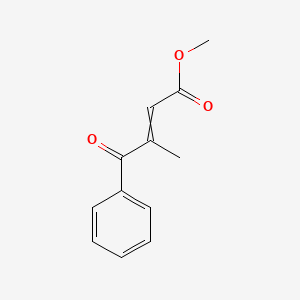
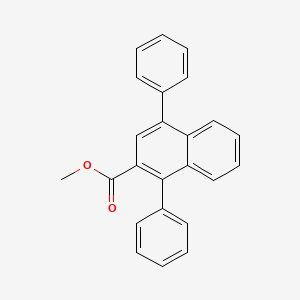
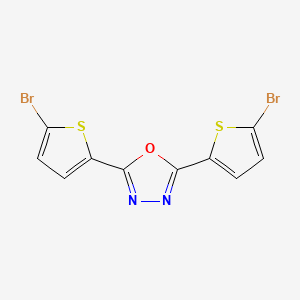
![Ethyl [methoxy(methylsulfanyl)phosphoryl]methanimidate](/img/structure/B14677520.png)

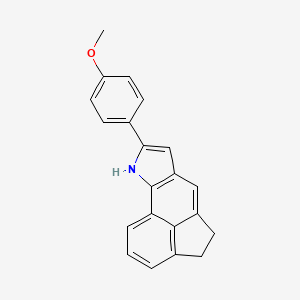

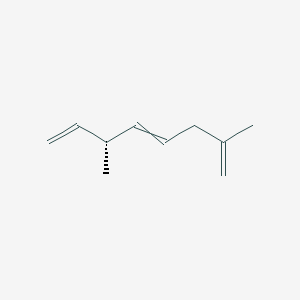
![7-Ethyl-5-phenyl-3,4-dihydro-2h-thieno[2,3-e][1,4]diazepin-2-one](/img/structure/B14677534.png)
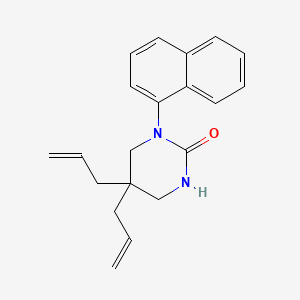
![4-({4-Methoxy-3-[(propan-2-yl)oxy]phenyl}methyl)imidazolidin-2-one](/img/structure/B14677551.png)
